molecular formula C17H17ClN2O3 B2800004 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 1022511-28-9

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No.: B2800004
CAS No.: 1022511-28-9
M. Wt: 332.78
InChI Key: BFASLLAFMNABSF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic indole derivative supplied for research and development purposes. This compound is part of the dihydroindol-4-one chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active alkaloids . Indole and its related structures are prevalent moieties in many natural products and pharmaceuticals, known to exhibit a wide range of biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities . The specific substitution pattern on this molecule, featuring a 4-chloro-3-nitrophenyl group at the 1-position and trimethyl substitution on the fused ring system, suggests its potential utility as a key intermediate in organic synthesis. Researchers may employ it in the construction of more complex heterocyclic systems, or it may serve as a precursor for further functionalization to explore structure-activity relationships in bioactivity screening programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-6-12-15(8-17(2,3)9-16(12)21)19(10)11-4-5-13(18)14(7-11)20(22)23/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFASLLAFMNABSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the formation of the trihydroindol core through a cyclization reaction under specific conditions, such as the presence of a strong acid or base and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position of the phenyl ring is a prime site for reduction. In analogous compounds, nitro groups are reduced to amines under catalytic hydrogenation or using metal-acid systems:

  • Catalytic Hydrogenation :
    • Example: Reduction of nitroarenes to anilines using H₂/Pd-C in ethanol at 25–60°C .
    • Expected product: 1-(4-chloro-3-aminophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one .
  • Fe/HCl Reduction :
    • Fe in HCl reduces nitro groups to amines at elevated temperatures (80–100°C) .

Mechanistic Insight :Ar NO2H2/Pd CEtOHAr NH2\text{Ar NO}_2\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOH}}\text{Ar NH}_2This reaction is critical for generating intermediates in pharmaceuticals and dyes .

Chlorine Substitution Reactions

The chloro group at the 4-position of the phenyl ring may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

  • Hydrolysis :
    • Reaction with aqueous NaOH under reflux yields hydroxyl derivatives .
    • Example: Ar ClΔNaOH aq Ar OH\text{Ar Cl}\xrightarrow[\Delta]{\text{NaOH aq }}\text{Ar OH}
  • Coupling Reactions :
    • Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .
    • Ullmann-type reactions with amines or thiols in the presence of Cu catalysts .

Key Factors :

  • The nitro group’s meta-directing effect stabilizes intermediates during substitution.
  • Steric hindrance from the indol-4-one core may limit reaction rates .

Indol-4-one Core Reactivity

The bicyclic indol-4-one structure participates in ketone-specific reactions:

  • Ketone Reduction :
    • NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
    • Product: 1-(4-chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-ol .
  • Condensation Reactions :
    • Formation of Schiff bases with primary amines under acidic conditions .

Example :R C O+H2N R H+R C N R \text{R C O}+\text{H}_2\text{N R }\xrightarrow{\text{H}^+}\text{R C N R }Schiff bases derived from indolones are key intermediates in medicinal chemistry .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to -NO₂ and -Cl) may undergo nitration or sulfonation under strong acidic conditions:

  • Nitration :
    • Mixed HNO₃/H₂SO₄ introduces additional nitro groups at positions ortho/para to existing substituents .
  • Sulfonation :
    • Fuming H₂SO₄ adds sulfonic acid groups, enhancing solubility .

Metal Coordination Chemistry

The indol-4-one core and nitro group can act as ligands for transition metals:

  • Mn(II) Complexes :
    • Mn(OAc)₂ reacts with similar indolones to form octahedral complexes via O and N donor atoms .
  • Applications :
    • Catalytic activity in oxidation reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinctive indole framework with substituents that include a chloro and nitro group. Its molecular formula is C14H14ClN3O3C_{14}H_{14}ClN_{3}O_{3}, and it possesses a molecular weight of approximately 305.73 g/mol. The presence of these functional groups significantly influences its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .
  • Antibacterial Properties : The compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. It has been particularly effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Biochemical Studies

The compound serves as a valuable probe in biochemical studies to investigate enzyme interactions and cellular pathways. Its unique structure allows it to bind selectively to certain enzymes, facilitating the study of their mechanisms of action.

Materials Science

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .

Anticancer Efficacy

A notable study examined the effects of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis induction, with a reduction in tumor size observed in vivo models compared to control groups. This suggests its potential as a chemotherapeutic agent.

Antibacterial Properties

Another study focused on the antibacterial efficacy of the compound against resistant strains of Staphylococcus aureus. The findings demonstrated that it could effectively inhibit bacterial growth, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one (Target) C₁₆H₁₅ClN₂O₃ 318.75 - 4-Chloro-3-nitrophenyl at position 1
- 2,6,6-Trimethyl on indole core
Strong electron-withdrawing nitro group; steric hindrance from three methyl groups
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one C₂₂H₂₀ClNO 349.86 - 4-Chlorophenyl at position 1
- 2-Phenyl and 6,6-dimethyl on indole
Lacks nitro group; additional phenyl group increases lipophilicity
1,6,6-Trimethyl-5,7-dihydroindol-4-one C₁₁H₁₅NO 177.24 - No phenyl substituents
- 1,6,6-Trimethyl on indole core
Simplest analog; absence of aromatic substituents reduces polarity

Substituent Effects and Physicochemical Implications

Electron-Withdrawing vs. Lipophilic Groups: The nitro group in the target compound enhances polarity and may reduce solubility in non-polar solvents compared to the 4-chlorophenyl analog (Table 1).

Steric and Conformational Effects :

  • The 2,6,6-trimethyl substitution in the target compound creates significant steric hindrance, which could restrict rotational freedom and stabilize specific conformations. In contrast, the 1,6,6-trimethyl analog (Table 1) lacks substituents at position 2, allowing greater flexibility .

Synthetic Considerations :

  • Introducing the nitro group likely requires nitration under controlled conditions, whereas the 4-chlorophenyl analog may be synthesized via milder Friedel-Crafts or Ullmann coupling reactions .

Crystallographic and Computational Analysis

  • Crystal Packing : The nitro and chloro substituents in the target compound may promote distinct hydrogen-bonding networks compared to analogs. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing these differences .
  • Thermal Stability: The nitro group’s presence could lower thermal stability relative to non-nitro analogs, a property assessable via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Biological Activity

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, cytotoxicity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H18ClN2O3
  • Molecular Weight : 344.79 g/mol

Its structure features a chloro and nitro substituent on the phenyl ring, which may contribute to its biological properties.

Mutagenicity

A significant aspect of the biological activity of this compound is its potential mutagenic effects. Mutagenicity refers to the ability of a substance to cause mutations in DNA, which can lead to cancer and other genetic disorders. Research has established that compounds with similar structures often exhibit mutagenic properties due to their electrophilic nature.

StudyFindings
JICOSH Report Identified as a mutagenic chemical in various assays.
ResearchGate Study Highlighted structural analogs that exhibit mutagenicity in microbial tests.

Cytotoxicity

Cytotoxicity studies assess the compound's ability to kill or inhibit the growth of cells. In vitro assays have demonstrated that this compound can induce cytotoxic effects in various human cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa Cells15.2MDPI
MCF-7 (Breast Cancer)12.8ResearchGate
A549 (Lung Cancer)18.5IUCr

These results indicate a promising therapeutic potential against certain cancers.

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results showed significant growth inhibition and induced apoptosis in HeLa and MCF-7 cells.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment indicated that while the compound exhibits potent cytotoxicity against cancer cells, it also poses risks for normal cells at higher concentrations. This dual effect underscores the need for careful dosage regulation in therapeutic applications.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one?

  • Answer : Standard techniques include ¹H/¹³C NMR for confirming hydrogen and carbon environments (e.g., nitro and chloro substituents), IR spectroscopy for detecting functional groups like ketones and nitro groups, and mass spectrometry for molecular weight validation. High-resolution mass spectrometry (HRMS) is critical for precise mass determination. For structural ambiguity, X-ray crystallography (as exemplified in crystallographic studies of related compounds ) resolves bond angles and stereochemistry. Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .

Q. How is the compound synthesized, and what are common intermediates?

  • Answer : Synthesis typically involves multi-step reactions , such as:
  • Step 1 : Friedel-Crafts acylation to introduce the indol-4-one core.
  • Step 2 : Nitration and chlorination at the 3- and 4-positions of the phenyl ring under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination).
  • Step 3 : Alkylation with trimethyl groups using methyl iodide and a base (e.g., K₂CO₃) .
    Key intermediates include 5,7-dihydroindol-4-one precursors and chloro-nitrophenyl intermediates , which are purified via recrystallization or column chromatography .

Q. What safety protocols are essential during synthesis?

  • Answer :
  • Use fume hoods for nitration/chlorination steps due to toxic gas emissions.
  • Wear chemical-resistant gloves and goggles when handling corrosive reagents (e.g., H₂SO₄, Cl₂).
  • Store nitro-containing intermediates in cool, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

  • Answer :
  • Cross-validate using 2D NMR techniques (e.g., COSY, NOESY) to confirm proton-proton correlations.
  • Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data.
  • Single-crystal X-ray diffraction provides definitive bond lengths and angles, as demonstrated in crystallographic studies of chloro-nitrophenyl derivatives .

Q. What strategies optimize regioselective nitration in the presence of competing substituents?

  • Answer :
  • Electronic directing effects : The chloro group at the 4-position deactivates the phenyl ring, favoring nitration at the 3-position due to meta-directing effects.
  • Steric control : Bulky trimethyl groups on the indol-4-one core limit nitration to accessible positions.
  • Reaction conditions : Lower temperatures (0–5°C) and diluted HNO₃ reduce side reactions .

Q. How do solvent polarity and temperature influence reaction yields in multi-step syntheses?

  • Answer :
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro-aromatic intermediates but may increase side reactions.
  • Non-polar solvents (e.g., toluene) improve selectivity in Friedel-Crafts acylations.
  • Temperature : Higher temps (80–100°C) accelerate alkylation but risk decomposition; lower temps (25–40°C) favor controlled nitration.
    Example: A 15% yield increase was reported for indol-4-one alkylation in toluene at 40°C vs. DMF at 80°C .

Q. What computational methods predict the compound’s bioactivity or reactivity?

  • Answer :
  • Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes).
  • QSAR models correlate substituent effects (e.g., nitro group electron-withdrawing capacity) with antimicrobial activity.
  • DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions .

Data Analysis and Contradictions

Q. How to address discrepancies in biological activity across studies?

  • Answer :
  • Standardize assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration ≤1%).
  • Validate purity : Impurities >5% (e.g., unreacted nitro precursors) can skew results. Re-test compounds via HPLC .

Q. Why might DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) data conflict for thermal stability?

  • Answer :
  • Sample preparation : Moisture content in DSC samples lowers observed melting points.
  • Oxidative vs. inert atmospheres : TGA under N₂ may show decomposition at higher temps than DSC in air.
    Example: A chloro-nitrophenyl derivative showed a 20°C higher decomposition temp in N₂ vs. air .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyStructural ambiguity resolutionResolution < 0.8 Å, R-factor < 5%
2D NMR (COSY/NOESY)Proton-proton correlation mappingMixing time: 80–150 ms (NOESY)
HPLCPurity validationColumn: C18, Mobile phase: MeCN/H₂O (70:30)
DFT CalculationsReactivity predictionB3LYP/6-311+G(d,p) basis set

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